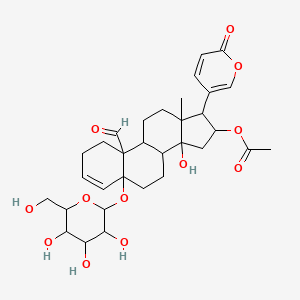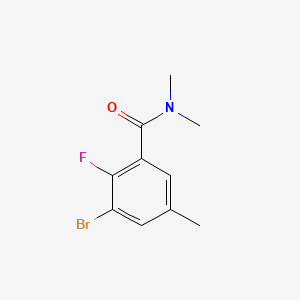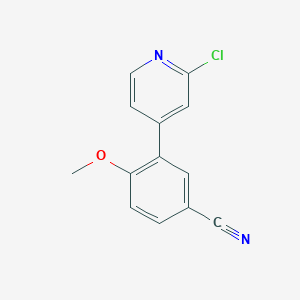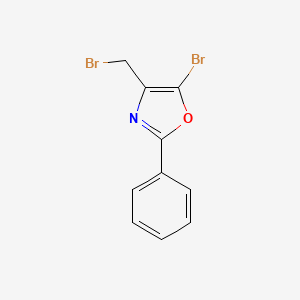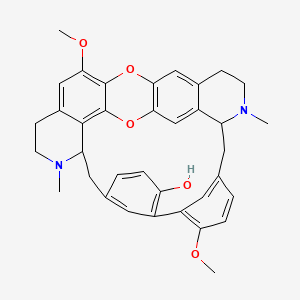
(1'alpha)-6',7-Didemethoxy-12-O-demethyl-6',7-oxy-12'-O-methylrodiasine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Yanangcorinin involves several synthetic routes, which typically include the use of organic solvents and specific reaction conditions. One common method involves the use of dimethyl sulfoxide (DMSO) , polyethylene glycol (PEG300) , and Tween 80 . The compound is dissolved in DMSO to create a mother liquor, which is then mixed with PEG300 and Tween 80 to achieve the desired concentration .
Industrial Production Methods: Industrial production methods for Yanangcorinin are not well-documented, likely due to its primary use in research settings. the preparation methods mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Yanangcorinin undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of Yanangcorinin, while reduction reactions may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Yanangcorinin has a wide range of scientific research applications, including:
- Chemistry : Used as a reagent in various chemical reactions and studies.
- Biology : Investigated for its potential biological activities and interactions with biomolecules.
- Medicine : Explored for its potential therapeutic effects and mechanisms of action.
- Industry : Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Yanangcorinin involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is believed to exert its effects through binding to specific receptors and modulating biochemical pathways .
Comparación Con Compuestos Similares
Yanangcorinin can be compared with other similar compounds, such as:
- Rodiasine
- Oxyacanthine
- Berberine
These compounds share structural similarities with Yanangcorinin but differ in their specific chemical properties and biological activities. Yanangcorinin’s unique structure and reactivity make it a valuable compound for research purposes.
Propiedades
Fórmula molecular |
C36H36N2O5 |
|---|---|
Peso molecular |
576.7 g/mol |
Nombre IUPAC |
13,27-dimethoxy-7,22-dimethyl-29,31-dioxa-7,22-diazaoctacyclo[19.9.3.14,30.110,14.115,19.03,8.025,33.028,32]hexatriaconta-1(30),2,4(34),10(36),11,13,15,17,19(35),25,27,32-dodecaen-16-ol |
InChI |
InChI=1S/C36H36N2O5/c1-37-11-9-22-17-31-32-19-24(22)27(37)15-21-6-8-30(40-3)26(14-21)25-13-20(5-7-29(25)39)16-28-34-23(10-12-38(28)2)18-33(41-4)35(42-31)36(34)43-32/h5-8,13-14,17-19,27-28,39H,9-12,15-16H2,1-4H3 |
Clave InChI |
MMGBHVBJOIKWMF-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=CC3=C4C=C2C1CC5=CC(=C(C=C5)OC)C6=C(C=CC(=C6)CC7C8=C(O4)C(=C(C=C8CCN7C)OC)O3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



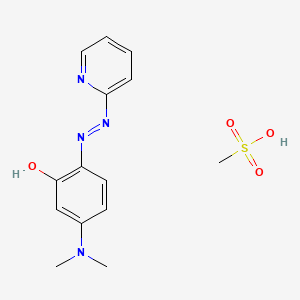
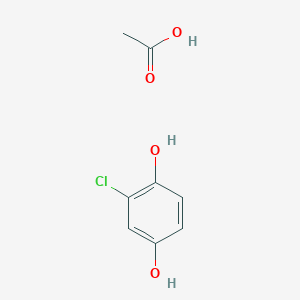
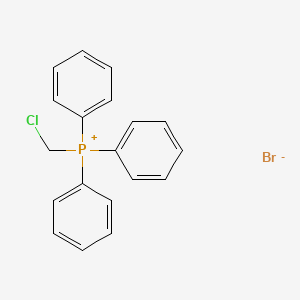
![Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione](/img/structure/B14079507.png)
![6-{[(4-methylphenyl)sulfanyl]methyl}-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one](/img/structure/B14079523.png)
